molecular formula C17H15ClN2O2 B5841752 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide

Cat. No.: B5841752
M. Wt: 314.8 g/mol
InChI Key: ZOBLUXJHRSGGAU-UHFFFAOYSA-N
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Description

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-3-16(21)19-13-8-11(5-4-10(13)2)17-20-14-9-12(18)6-7-15(14)22-17/h4-9H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBLUXJHRSGGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzoxazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Substitution Reaction: The chlorinated benzoxazole is reacted with 2-methylphenylamine to introduce the 2-methylphenyl group.

    Amidation: Finally, the propanamide group is introduced through an amidation reaction using propanoyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide involves its interaction with specific molecular targets. It is known to modulate certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.

Uniqueness

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide is unique due to the presence of the chloro and propanamide groups, which confer specific chemical and biological properties. These modifications can enhance its reactivity and potential as a therapeutic agent compared to its simpler analogs.

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